TG100435

Catalog No.
S548124
CAS No.
M.F
C26H25Cl2N5O
M. Wt
494.42
Availability
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TG100435

Product Name

TG100435

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

TG100435; TG 100435; TG100435 .

Description

The exact mass of the compound TG100435 is 493.14362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TG100435 is a novel compound classified as a multi-targeted, orally active protein tyrosine kinase inhibitor. It has demonstrated potent inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. The inhibition constants (Ki) for these interactions range from 13 to 64 nM, indicating significant potency in modulating kinase activity. TG100435 is notable for its systemic clearance values of approximately 20.1 ml/min/kg in mice, 12.7 ml/min/kg in rats, and 14.5 ml/min/kg in dogs, along with an oral bioavailability of 74%, 23%, and 11% in these respective animal models.

Involving TG100435 include oxidation processes mediated by flavin-containing monooxygenases, which lead to the formation of its predominant metabolite, TG100855. This metabolite exhibits greater potency than TG100435 itself, with a reported efficacy that is 2 to 9 times higher . The metabolic pathways also involve conjugation reactions typical of drug metabolism, contributing to the elimination of the compound from the body.

TG100435's biological activity is primarily attributed to its role as a protein tyrosine kinase inhibitor. By inhibiting these kinases, TG100435 can interfere with various signaling pathways involved in cell proliferation and survival. This mechanism positions it as a potential therapeutic agent in treating cancers and other diseases characterized by dysregulated kinase activity .

In preclinical studies, TG100435 has shown promise against human neuroblastoma and colon carcinoma cell lines, indicating its potential as an anticancer agent.

The synthesis of TG100435 involves several key steps that typically include the reaction of specific starting materials under controlled conditions. Although detailed synthetic routes are not extensively documented in the available literature, it is known that the compound can be synthesized through multi-step organic reactions that may include coupling reactions and functional group transformations. These methods ensure the formation of the desired protein tyrosine kinase inhibitory properties inherent to TG100435.

TG100435 has potential applications in oncology due to its ability to inhibit multiple protein tyrosine kinases associated with tumor growth and metastasis. Its effectiveness against specific cancer cell lines suggests that it could be developed into a therapeutic agent for treating various cancers. Additionally, its unique pharmacokinetic profile might allow for oral administration, which is advantageous for patient compliance compared to intravenous therapies .

Studies on TG100435 have highlighted its interactions with various enzymes involved in drug metabolism. The compound is primarily metabolized by flavin-containing monooxygenases and cytochrome P450 enzymes, which play crucial roles in determining its pharmacokinetics and dynamics . Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens involving TG100435.

Several compounds share structural or functional similarities with TG100435. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
TG100855Protein tyrosine kinase inhibitorMore potent metabolite of TG100435
DasatinibMulti-targeted tyrosine kinase inhibitorApproved for chronic myeloid leukemia
ImatinibSelective inhibitor of BCR-ABL tyrosine kinaseFirst-line treatment for chronic myeloid leukemia
SorafenibMulti-kinase inhibitorTargets Raf kinases and VEGF receptors

TG100435 is unique due to its multi-targeted approach against various kinases, which may provide broader therapeutic effects compared to other compounds that target specific kinases alone. Its oral bioavailability also distinguishes it from many traditional therapies that require parenteral administration .

TG100435 represents a complex heterocyclic compound that belongs to the benzotriazine class of organic molecules [1]. This compound has emerged as a subject of significant scientific interest due to its distinctive structural features and chemical properties [2]. The molecule exhibits a multi-ring architecture that incorporates several important pharmacophoric elements within its framework [3].

Molecular Formula and Mass

The molecular formula of TG100435 is C26H25Cl2N5O, indicating a composition of twenty-six carbon atoms, twenty-five hydrogen atoms, two chlorine atoms, five nitrogen atoms, and one oxygen atom [1] [3]. The compound possesses a molecular weight of 494.42 grams per mole, which places it within the typical range for medium-sized organic molecules [1] [32].

PropertyValue
Molecular FormulaC26H25Cl2N5O
Molecular Weight494.42 g/mol
Elemental CompositionC: 63.16%, H: 5.10%, Cl: 14.34%, N: 14.17%, O: 3.24%

The molecular mass determination has been confirmed through multiple analytical techniques and database entries [3] [32]. The presence of five nitrogen atoms within the molecular framework contributes significantly to the compound's heterocyclic nature and influences its chemical behavior [1].

IUPAC Nomenclature and Chemical Identification

The International Union of Pure and Applied Chemistry systematic name for TG100435 is 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e] [1] [2] triazin-3-amine [1] [3] [29]. This nomenclature follows established conventions for naming complex heterocyclic compounds and provides a complete description of the molecular structure [5] [8].

The compound is registered under the Chemical Abstracts Service number 867330-68-5, which serves as its unique chemical identifier in international databases [1] [3] [29]. Additionally, TG100435 has been assigned the Unique Ingredient Identifier code 3MAE0MXI6K by the United States Food and Drug Administration [3].

The systematic naming convention reflects the hierarchical structure of the molecule, with the benzotriazine core serving as the parent structure and various substituents identified by their positions and chemical nature [5] [8]. The nomenclature specifically indicates the presence of a dichlorophenyl group at position 7, a methyl group at position 5, and an amino linkage at position 3 of the benzotriazine ring system [1].

Structural Elements and Functional Groups

TG100435 contains several distinct structural elements that contribute to its overall molecular architecture [1] [2]. The core structure is based on a 1,2,4-benzotriazine ring system, which represents a fused bicyclic arrangement consisting of a benzene ring fused to a triazine ring [12] [13].

Functional GroupPosition/DescriptionChemical Formula
Benzotriazine RingCore heterocyclic systemC9H5N3
Dichlorophenyl SubstituentPosition 7C6H3Cl2
Methyl GroupPosition 5CH3
Amine LinkageSecondary amine bridgeNH
Phenyl RingPara-substitutedC6H4
Ether LinkageEthoxy bridgeOCH2CH2
Pyrrolidine RingTerminal substituentC4H8N

The benzotriazine core exhibits characteristic properties of nitrogen-containing heterocycles, with the triazine portion containing three nitrogen atoms in a six-membered ring arrangement [12] [13]. This heterocyclic system is known for its planarity and electron-deficient nature, which influences the compound's reactivity patterns [18] [33].

The dichlorophenyl substituent at position 7 introduces significant steric and electronic effects to the molecule [1]. The two chlorine atoms are positioned at the 2 and 6 positions of the phenyl ring, creating a symmetrical substitution pattern that affects the overall molecular geometry [1] [29].

The pyrrolidin-1-yl-ethoxy side chain represents a flexible substituent that extends from the para position of the terminal phenyl ring [1] [37]. This moiety consists of a five-membered saturated nitrogen heterocycle connected through an ethyl ether linkage [37].

Three-Dimensional Configuration

The three-dimensional structure of TG100435 exhibits a complex spatial arrangement characterized by multiple aromatic ring systems with varying degrees of planarity [13] [35]. The benzotriazine core maintains essential planarity, which is typical for fused aromatic heterocycles [13] [41].

The molecular geometry analysis reveals that the benzotriazine ring system adopts a planar configuration with minimal deviation from coplanarity [13] [41]. The maximum deviation from planarity in similar benzotriazine structures has been reported to be approximately 0.017 Angstroms [13]. This planarity is maintained through the extended conjugation within the fused ring system [18].

The dichlorophenyl substituent at position 7 adopts a specific dihedral angle relative to the benzotriazine plane [13]. Crystallographic studies of related benzotriazine compounds indicate that the mean plane of substituent phenyl rings typically forms dihedral angles ranging from 52 to 67 degrees with the triazine ring system [18].

The pyrrolidine ring within the side chain maintains its characteristic puckered conformation, which is typical for five-membered saturated heterocycles [37]. The ethoxy linker provides conformational flexibility, allowing for multiple rotational conformers around the carbon-carbon and carbon-oxygen bonds [37].

Isomerism and Stereochemistry

TG100435 is classified as an achiral molecule, meaning it does not possess any centers of asymmetry or chiral centers [3] [38]. The compound exhibits no defined stereocenters and consequently displays no optical activity [3] [38] [40].

Stereochemical PropertyValue
Stereochemistry TypeAchiral
Chiral Centers0
Optical ActivityNone
Defined Stereocenters0 of 0
E/Z Centers0
Molecular Charge0

The absence of chiral centers in TG100435 means that the molecule does not exist as enantiomers and cannot rotate plane-polarized light [38] [40] [43]. This achiral nature is confirmed by the symmetrical arrangement of substituents and the lack of asymmetric carbon atoms within the molecular structure [3].

While TG100435 does not exhibit stereoisomerism, it may potentially exist in different conformational states due to the rotational freedom around single bonds, particularly in the ethoxy linker region [17]. However, these conformational variations do not constitute true stereoisomerism as they involve rotation around single bonds rather than fixed stereochemical arrangements [17].

The molecular structure analysis confirms that all carbon atoms in TG100435 are either sp2 hybridized (in aromatic rings) or sp3 hybridized with four identical or symmetrically arranged substituents, preventing the formation of chiral centers [3] [40].

Physical Constants

TG100435 ([7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e] [2] triazin-3-amine]) exhibits fundamental physical constants characteristic of a moderately complex heterocyclic organic compound. The molecular formula C₂₆H₂₅Cl₂N₅O corresponds to a molecular weight of 494.42 g/mol [4] [5]. The exact mass has been determined to be 493.1400 Da using high-resolution mass spectrometry [5]. The compound presents as a solid powder with crystalline characteristics and demonstrates achiral stereochemistry with no optical activity [6].

The compound bears CAS registry number 867330-68-5 and is characterized by the SMILES notation CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1 [7]. The InChI key OTTCBLPTHPBEEX-UHFFFAOYSA-N provides unique structural identification [6]. TG100435 maintains high purity levels exceeding 98% in commercial preparations and demonstrates extended shelf life of greater than five years under appropriate storage conditions .

Solubility Parameters

The solubility profile of TG100435 reflects its hydrophobic character combined with selective solubility in polar aprotic solvents. The compound demonstrates negligible solubility in aqueous media, consistent with its lipophilic benzotriazine core structure containing multiple aromatic rings . However, TG100435 exhibits good solubility in dimethyl sulfoxide (DMSO), with concentrations exceeding 10 mM readily achievable, making it suitable for biological assay applications [4].

Limited solubility data exists for alcoholic solvents, though the structural characteristics suggest moderate solubility in methanol and ethanol due to hydrogen bonding capabilities of the triazine nitrogen atoms. The compound likely demonstrates enhanced solubility in chlorinated organic solvents and other non-polar to moderately polar organic media, based on its structural composition and the presence of dichlorophenyl substituents.

Partition Coefficients

While specific experimental partition coefficient data for TG100435 has not been extensively documented in the available literature, the molecular structure suggests moderately lipophilic characteristics. The compound contains both hydrophobic aromatic domains (dichlorophenyl and benzotriazine rings) and hydrophilic elements (nitrogen-containing heterocycles and ether linkage), indicating intermediate partition behavior between aqueous and organic phases.

The presence of multiple nitrogen atoms within the triazine core and pyrrolidine ring contributes to increased polar surface area, while the dichlorophenyl substituent and methyl group enhance lipophilicity. This structural duality likely results in partition coefficients favoring organic phases while maintaining some degree of polar interaction capability.

Acid-Base Properties

TG100435 exhibits weak basic character attributed to the nitrogen atoms within the benzotriazine ring system. The compound lacks significant acidic functional groups, with no ionizable protons under physiological conditions. At physiological pH (7.4), TG100435 likely exists predominantly in a neutral state with minimal ionization [6].

The triazine nitrogen atoms at positions N-1 and N-2 can potentially accept protons under strongly acidic conditions, though specific pKa values have not been experimentally determined. Benzotriazine derivatives typically demonstrate weak basicity with pKa values in the range of 2-4 for protonation of the heterocyclic nitrogen atoms. The pyrrolidine nitrogen may also contribute to the overall basic character of the molecule, though its incorporation into the ether linkage moderates this effect.

Spectroscopic Characteristics

UV-Visible Spectra

Limited specific UV-visible spectroscopic data exists for TG100435 in the available literature. Related benzotriazine compounds typically exhibit characteristic absorption in the UV region due to π→π* transitions within the aromatic ring systems. The extended conjugation through the benzotriazine core and the dichlorophenyl substituent likely results in absorption maxima in the range of 250-350 nm, though specific values require experimental determination.

Infrared Spectroscopy

Infrared spectroscopic analysis of TG100435 would be expected to reveal characteristic absorption bands corresponding to the various functional groups present. The benzotriazine core should exhibit N=N stretching vibrations in the region of 1400-1600 cm⁻¹, while aromatic C=C stretching would appear around 1500-1600 cm⁻¹. The ether linkage would contribute C-O stretching around 1000-1300 cm⁻¹, and the pyrrolidine ring would show C-N stretching and CH₂ deformation modes.

NMR Spectral Features

Both ¹H and ¹³C NMR spectroscopy have been employed to confirm the structure of TG100435 [8]. The ¹H NMR spectrum demonstrates characteristic aromatic proton signals from the benzotriazine and dichlorophenyl rings, along with distinct signals from the pyrrolidine ring system and the ethoxy linker. The methyl substituent on the benzotriazine ring appears as a characteristic singlet.

¹³C NMR analysis reveals the carbon framework of the benzotriazine core along with the various aromatic and aliphatic carbon environments present in the molecule [8]. The technique provides confirmation of the heterocyclic structure and substitution pattern.

Mass Spectrometric Properties

High-resolution mass spectrometry confirms the molecular composition of TG100435 with exact mass determination of 493.1400 Da [5]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 495.14. The compound demonstrates characteristic fragmentation patterns in tandem mass spectrometry experiments, with major fragments corresponding to loss of the pyrrolidine ethoxy side chain and subsequent aromatic ring fragmentations [9] [10].

Mass spectrometric analysis has been particularly valuable in metabolic studies, allowing identification of oxidative metabolites, particularly the N-oxide derivative TG100855, which demonstrates enhanced potency compared to the parent compound [9] [10].

Thermal Properties and Stability

TG100435 demonstrates good thermal stability under normal storage and handling conditions. The compound remains stable when stored as a solid powder at temperatures between -20°C and -4°C, with recommended long-term storage at -20°C to maximize shelf life [4]. Under these conditions, the compound maintains chemical integrity for periods exceeding five years.

The benzotriazine core structure contributes to thermal stability, with related compounds in this class typically remaining stable up to temperatures of 200-250°C before significant decomposition occurs [11] [12]. The presence of multiple aromatic rings and the rigid heterocyclic framework enhance thermal resistance compared to purely aliphatic compounds.

TG100435 shows no evidence of thermal decomposition under normal laboratory handling conditions or during biological assay procedures conducted at 37°C. The compound demonstrates adequate stability for pharmaceutical development applications and does not require specialized handling procedures beyond standard organic compound storage protocols.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

493.14362

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Kousba A, Soll R, Yee S, Martin M. Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl -ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase. Drug Metab Dispos. 2007 Dec;35(12):2242-51. Epub 2007 Sep 19. PubMed PMID: 17881660.

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